![molecular formula C16H16F3N3O2S B2867409 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235158-91-4](/img/structure/B2867409.png)
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer and autoimmune diseases. This molecule was developed by Takeda Pharmaceutical Company Limited and has shown promising results in preclinical studies.
Scientific Research Applications
Pharmacological Properties
One application of ureido-acetamide derivatives, which includes compounds structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, is as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds have been shown to display nanomolar affinity for CCKB receptors and behave as potent antagonists in functional models of brain CCKB receptor-mediated responses. Furthermore, they also exhibit high affinity for gastrin binding sites in the stomach, suggesting their potential in exploring physiological functions of CCKB receptors (Bertrand et al., 1994).
Antimicrobial Evaluation
Compounds with structures similar to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been synthesized and evaluated for antimicrobial activities. These derivatives have shown varying degrees of activity against selected microbial species, highlighting their potential use in antimicrobial applications (Gul et al., 2017).
Enzyme Inhibition and Molecular Docking Studies
Derivatives of this compound have been synthesized and evaluated for enzyme inhibitory potentials against various enzymes such as acetylcholinesterase and urease. These studies, supported by molecular docking, indicate that these compounds could serve as bioactive molecules in future therapeutic applications (Riaz et al., 2020).
Corrosion Inhibition
Thiophene derivatives structurally related to 2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide have been investigated for their corrosion inhibiting properties. These compounds have demonstrated efficient inhibition capabilities, suggesting their potential application in materials science, particularly in corrosion prevention (Daoud et al., 2014).
Optoelectronic Properties
Thiazole-based polythiophenes, which share structural similarities with the compound , have been synthesized and their optoelectronic properties investigated. These studies suggest potential applications in the field of materials science, particularly in the development of conducting polymers with specific optical and electronic properties (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-[4-(thiophen-2-ylmethylcarbamoylamino)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2S/c17-16(18,19)10-21-14(23)8-11-3-5-12(6-4-11)22-15(24)20-9-13-2-1-7-25-13/h1-7H,8-10H2,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPXZXXMHIHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(thiophen-2-ylmethyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.